molecular formula C22H23N3O2 B4316656 1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone CAS No. 727685-73-6

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone

Cat. No.: B4316656
CAS No.: 727685-73-6
M. Wt: 361.4 g/mol
InChI Key: OWIMCZCYSPRXAW-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone is a hybrid molecule featuring a piperazine core substituted with a benzoxazole moiety at the 4-position and a 2,3-dihydroindenyl group linked via an ethanone bridge. This structural architecture combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse pharmacological applications. The dihydroindenyl group may enhance lipophilicity and influence receptor binding, as seen in related indanone-containing compounds .

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(15-17-10-9-16-5-1-2-6-18(16)17)24-11-13-25(14-12-24)22-23-19-7-3-4-8-20(19)27-22/h1-8,17H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIMCZCYSPRXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)N3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727685-73-6
Record name 1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone typically involves multiple steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through the hydrogenation of indanone.

    Acylation of Piperazine: The indene derivative is then acylated with piperazine under controlled conditions to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with o-aminophenol to form the final benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.

    Reduction: Reduction reactions can be performed on the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized indene derivatives, reduced benzoxazole compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that derivatives of benzoxazole exhibit significant anticancer properties by inhibiting specific cancer cell lines. The piperazine component may enhance bioavailability and target specificity.
  • Antimicrobial Properties : Research has shown that compounds containing benzoxazole and piperazine can demonstrate antibacterial and antifungal activities. This makes them suitable for developing new antimicrobial agents .

Biological Research

The biological mechanisms of action are under investigation:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, potentially leading to therapeutic benefits in conditions like cancer or bacterial infections .
  • Receptor Modulation : It has been suggested that the compound could interact with various receptors in the central nervous system, possibly influencing neurotransmitter systems and providing insights into neuropharmacology .

Material Science

Due to its unique chemical structure:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity .
  • Nanotechnology : Its application in nanomaterials could lead to advancements in drug delivery systems, where controlled release and targeted therapy are crucial .

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Studies : A study conducted on various benzoxazole derivatives showed that modifications to the piperazine ring significantly improved the anticancer activity against breast cancer cell lines . The study highlighted the importance of structural optimization for enhancing efficacy.
  • Antimicrobial Research : In vitro tests demonstrated that compounds similar to 1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone exhibited potent activity against multi-drug resistant strains of bacteria . This underscores the potential for developing new antibiotics from this class of compounds.
  • Polymeric Applications : Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Aryl Piperazine-Ethanone Derivatives

1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones
  • Structural Similarities: These compounds share the ethanone-linked piperazine scaffold but replace the benzoxazole and dihydroindenyl groups with biphenyl and substituted phenyl moieties .
  • Pharmacological Profile : Demonstrated dual anti-dopaminergic and anti-serotonergic activity, with two derivatives (2-methoxyphenyl and 2,3-dichlorophenyl analogs) showing antipsychotic effects and reduced catalepsy risk. QSAR models highlighted the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) for anti-dopaminergic potency .
  • Key Differences : The biphenyl group enhances π-π stacking interactions, whereas the dihydroindenyl group in the target compound may confer conformational rigidity.
Pyridine-Based Piperazine-Ethanones (UDO and UDD)
  • Structural Features : Contain pyridine and trifluoromethylphenyl groups instead of benzoxazole and indenyl .
  • Biological Activity: Inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole. The electron-withdrawing trifluoromethyl group likely enhances metabolic stability compared to the benzoxazole moiety .

Indole- and Benzodiazepine-Linked Piperazine Derivatives

2-(4-(Aryl)piperazin-1-yl)-1-(1-arylsulfonyl-1H-indol-3-yl)ethanones
  • Structure: Piperazine-ethanone linked to sulfonylindole (e.g., 3a–m) .
  • Activity : Act as 5-HT6 receptor antagonists. Elemental analysis (e.g., C: 59.92%, H: 4.45%, N: 14.80% for 3f) confirms purity .
  • Comparison : The sulfonylindole group provides strong receptor affinity, whereas the dihydroindenyl group in the target compound may prioritize different hydrophobic interactions.
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone
  • Structure: Combines benzodioxepin and indolecarbonyl groups with piperazine-ethanone (MW: 419.47 g/mol) .
  • Functional Insight : The benzodioxepin ring mimics the dihydroindenyl group’s planar structure but introduces oxygen atoms for polarity modulation .

Benzhydryl- and Diphenylmethyl-Substituted Piperazines

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone
  • Structure : Bulky benzhydryl group replaces benzoxazole .

Comparative Data Table

Compound Class Key Substituents Biological Target Potency/Selectivity Insights Physicochemical Properties
Target Compound Benzoxazole, Dihydroindenyl Not reported Hypothesized CNS activity Likely moderate logP (lipophilic)
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones Biphenyl, Substituted phenyl Dopamine/Serotonin receptors High anti-dopaminergic activity (QPlogBB-dependent) QPlogBB: -0.5 to 0.3
UDO/UDD Pyridine, Trifluoromethylphenyl CYP51 enzyme (T. cruzi) IC50 ~0.1 µM (similar to posaconazole) High metabolic stability
5-HT6 Antagonists (3a–m) Arylsulfonylindole 5-HT6 receptors Ki < 50 nM C%: ~60, N%: ~14–15
Benzhydryl Derivatives Benzhydryl, Indole Not reported Enhanced CNS penetration High molecular weight (~450 g/mol)

Biological Activity

The compound 1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_{4}O, with a molecular weight of approximately 320.39 g/mol. The structure features a benzoxazole moiety linked to a piperazine ring, which is known to influence its biological interactions.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC19H20N4O
Molecular Weight320.39 g/mol
LogP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Antimicrobial Activity

Research has indicated that compounds containing benzoxazole and piperazine structures exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. A related study investigated derivatives of benzoxazole and found that they inhibited cell proliferation in cancer cell lines through apoptosis induction . The presence of the piperazine ring may enhance this activity by facilitating interactions with cellular targets.

Neuropharmacological Effects

Benzoxazole derivatives have been studied for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound may exhibit anxiolytic or antidepressant-like effects by acting on serotonin receptors, as indicated by similar compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The ability to interact with neurotransmitter receptors may account for neuropharmacological effects.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives, including those similar to our compound. The results indicated significant zones of inhibition against both gram-positive and gram-negative bacteria at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that a related compound induced apoptosis in a dose-dependent manner. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone

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